molecular formula C29H19N3O5 B13745960 5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid

5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid

Cat. No.: B13745960
M. Wt: 489.5 g/mol
InChI Key: GMDRLMICVTYOEM-UHFFFAOYSA-N
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Description

5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid is a polyfunctional aromatic compound featuring:

  • A central benzene-1,3-dicarboxylic acid core, providing two carboxylic acid groups at positions 1 and 2.
  • A phenoxy substituent at position 5, linked to a tris-pyridinylphenyl group (2,6-dipyridin-4-ylpyridin-4-yl).

The compound’s structure suggests applications in metal-organic frameworks (MOFs) due to its rigid, planar geometry and multiple coordination sites.

Properties

Molecular Formula

C29H19N3O5

Molecular Weight

489.5 g/mol

IUPAC Name

5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C29H19N3O5/c33-28(34)22-13-23(29(35)36)15-25(14-22)37-24-3-1-18(2-4-24)21-16-26(19-5-9-30-10-6-19)32-27(17-21)20-7-11-31-12-8-20/h1-17H,(H,33,34)(H,35,36)

InChI Key

GMDRLMICVTYOEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)OC5=CC(=CC(=C5)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile with appropriate reagents to introduce the carboxylic acid groups . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid involves its ability to coordinate with metal ions through its pyridine and carboxylic acid groups. This coordination can lead to the formation of stable metal complexes with specific electronic and structural properties . These complexes can interact with biological targets or catalyze chemical reactions through various pathways.

Comparison with Similar Compounds

Table 1: Comparison of Dicarboxylic Acid Linkers in MOFs

Compound Key Features Applications/Properties Reference
Target Compound Benzene-1,3-dicarboxylic acid core + tris-pyridinylphenoxy group Potential MOF linker with enhanced coordination and tailored pore functionality
Benzene-1,4-dicarboxylic acid (MOF-5) Linear, symmetrical dicarboxylate Prototype MOF with high porosity (up to 91.1% crystal volume); methane storage (240 cm³/g)
4,4′-Dicarboxydiphenyl ether Ether-linked biphenyl dicarboxylate Improved alkaline stability due to flexible ether linkage

Key Findings :

  • The target compound’s tris-pyridinylphenoxy group may introduce steric hindrance, reducing pore size compared to MOF-5 but enabling selective gas adsorption or catalysis .
  • Unlike MOF-5’s linear topology, the asymmetrical 1,3-substitution in the target compound could lead to novel framework geometries .
  • Alkaline stability of ether-linked aromatic systems (e.g., 4,4′-dicarboxydiphenyl ether) suggests the target compound may exhibit moderate resistance to hydrolysis under basic conditions .

Pyridine-Containing Agrochemicals

Table 2: Comparison with Pyridinecarboxylic Acid Derivatives

Compound Structure Use/Activity Reference
Target Compound Benzene-1,3-dicarboxylic acid + tris-pyridinylphenoxy Hypothetical bioactivity (untested)
Imazapic Imidazole-pyridinecarboxylic acid Herbicide (acetolactate synthase inhibitor)
Haloxyfop Phenoxypropanoic acid + pyridine Herbicide (ACCase inhibitor)

Key Findings :

  • While the target compound shares structural motifs (pyridine, phenoxy groups) with herbicides like imazapic and haloxyfop, its dicarboxylic acid core and lack of alkyl chains suggest divergent reactivity .
  • Agrochemical pyridinecarboxylic acids often rely on protonation or esterification for bioavailability, whereas the target’s free carboxylic acids may limit membrane permeability .

Alkaline Stability of Aromatic Dicarboxylates

  • 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) : Fluorinated linkers exhibit superior alkaline stability due to the strong C–F bond and hydrophobic effects, a feature absent in the target compound .

Research Implications and Gaps

  • MOF Applications : The compound’s tris-pyridinyl group could facilitate transition-metal coordination (e.g., Zn²⁺, Cu²⁺), enabling MOFs with redox-active or catalytic sites. Comparative studies with MOF-5 are needed to assess porosity and gas uptake .
  • Stability Studies : Experimental validation of alkaline stability is critical, as ether linkages (as in 4,4′-dicarboxydiphenyl ether) may degrade under harsh conditions .

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